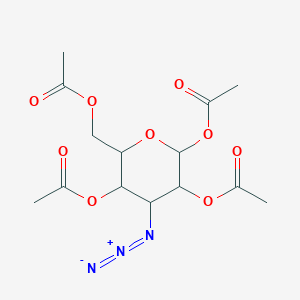
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyran ring, introduction of the azido group, and acetylation of the hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: Conversion of the azido group to other functional groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions involving the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield primary amines, while oxidation can produce nitro compounds.
Aplicaciones Científicas De Investigación
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S,5R,6R)-6-(Hydroxymethyl)-4-azidotetrahydro-2H-pyran-2,3,5-triyl triacetate
- (3R,4S,5R,6R)-6-(Methoxymethyl)-4-azidotetrahydro-2H-pyran-2,3,5-triyl triacetate
Uniqueness
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose is unique due to its acetoxymethyl group, which enhances its reactivity and solubility compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and specificity.
Propiedades
Fórmula molecular |
C14H19N3O9 |
|---|---|
Peso molecular |
373.32 g/mol |
Nombre IUPAC |
(3,5,6-triacetyloxy-4-azidooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 |
Clave InChI |
LJICGUPPWNZTFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















